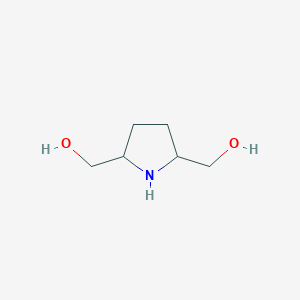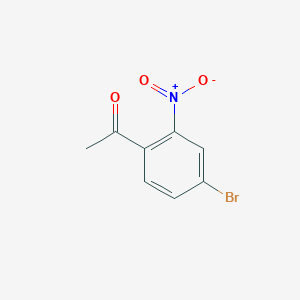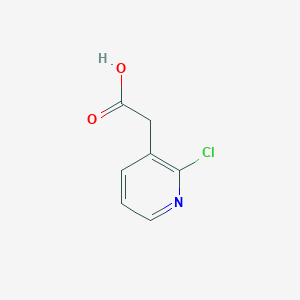
Boc-L-Tyrosinol
Overview
Description
Boc-L-Tyrosinol is a derivative of L-Tyrosinol . It is used for the introduction of azide and diazo functional groups. It also serves as a nitrene source and as a substrate for [3+2] cycloaddition reactions .
Synthesis Analysis
The synthesis of Boc-L-Tyrosinol involves a multi-step reaction with 3 steps . The steps include the use of thionyl chloride at 4 - 20 °C in darkness, followed by trimethylamine in N,N-dimethyl-formamide, and finally water and sodium hydroxide in methanol at 0 °C for 1 hour .Molecular Structure Analysis
The molecular formula of Boc-L-Tyrosinol is C14H21NO4 . Its molecular weight is 267.32 . The InChI key is KMVXZPOLHFZPKW .Chemical Reactions Analysis
Boc-L-Tyrosinol is used for the introduction of azide and diazo functional groups . It also serves as a nitrene source and as a substrate for [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
Boc-L-Tyrosinol is a white powder . It has a melting point of 115-122 ºC . Its optical rotation is [a]D20 = -27 ± 2º (C=1 in EtOH) .Scientific Research Applications
Peptide Synthesis
Boc-L-Tyrosinol is primarily used in the synthesis of peptides. It serves as a building block for the incorporation of tyrosine residues into peptide chains. The Boc (tert-butoxycarbonyl) group protects the amino functionality during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful in solid-phase peptide synthesis, where it can be attached to a resin and then used to elongate a peptide chain in a step-wise fashion.
Pharmaceutical Research
In pharmaceutical research, Boc-L-Tyrosinol is utilized to create analogs of bioactive peptides and proteins. These analogs can have altered properties, such as increased stability or modified receptor binding, which are valuable for drug development. The ability to introduce Boc-protected tyrosine into peptides allows researchers to explore the structure-activity relationships of these molecules .
Material Science
Boc-L-Tyrosinol’s role extends to material science, where it is used to modify the surface properties of polymers. By grafting Boc-protected tyrosine onto polymer chains, scientists can alter the hydrophilicity, charge, and other surface characteristics, which is important for applications like biocompatible coatings and drug delivery systems .
Bioconjugation
This compound is also significant in bioconjugation techniques. Boc-L-Tyrosinol can be used to attach various molecules, such as drugs or fluorescent tags, to peptides and proteins. The Boc group ensures that the conjugation occurs at the tyrosine residue, providing specificity and control over the modification process .
Enzyme Catalysis Studies
Boc-L-Tyrosinol is a substrate in enzyme catalysis studies, particularly those involving tyrosine-modifying enzymes. Researchers use it to investigate the mechanisms of enzymes like tyrosinase, which plays a role in melanin production and is a target for treatments of hyperpigmentation disorders .
Green Chemistry
In the field of green chemistry, Boc-L-Tyrosinol is part of eco-friendly synthetic routes. It is used in catalyst and solvent-free media to protect amines, amino acids, and amino alcohols, which aligns with the principles of sustainable and environmentally friendly chemical processes .
Safety and Hazards
Future Directions
Recent advances in biocatalytic derivatization of L-Tyrosine, from which Boc-L-Tyrosinol is derived, have been summarized. These advances include typical L-Tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .
Mechanism of Action
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound with a molecular weight of 267.32 . It is used in peptide synthesis
Target of Action
Given its use in peptide synthesis , it can be inferred that it may interact with various proteins and enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein synthesis and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Tyrosinol | |
CAS RN |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)







![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)


